8-Methoxychrysene-5-carbaldehyde
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Overview
Description
8-Methoxychrysene-5-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a methoxy group (-OCH₃) attached to the eighth position of the chrysene ring and an aldehyde group (-CHO) at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxychrysene-5-carbaldehyde typically involves the formylation of 8-methoxychrysene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxychrysene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 8-Methoxychrysene-5-carboxylic acid.
Reduction: 8-Methoxychrysene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Methoxychrysene-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polycyclic aromatic hydrocarbons and other aromatic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural features make it suitable for applications in optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 8-Methoxychrysene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
8-Hydroxychrysene-5-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
8-Methylchrysene-5-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
8-Chlorochrysene-5-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group
Uniqueness: 8-Methoxychrysene-5-carbaldehyde is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological interactions. The methoxy group can enhance the compound’s solubility in organic solvents and modify its electronic properties, making it distinct from its analogs.
Properties
CAS No. |
87901-90-4 |
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Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
8-methoxychrysene-5-carbaldehyde |
InChI |
InChI=1S/C20H14O2/c1-22-16-7-9-17-14(11-16)10-15(12-21)20-18-5-3-2-4-13(18)6-8-19(17)20/h2-12H,1H3 |
InChI Key |
SXYARFYCYJLPSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C3C(=C2C=C1)C=CC4=CC=CC=C43)C=O |
Origin of Product |
United States |
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